(2-Fluoro-5-(1-hydroxyethyl)phenyl)boronic acid
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Overview
Description
(2-Fluoro-5-(1-hydroxyethyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a fluoro and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-(1-hydroxyethyl)phenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron under mild conditions. The reaction proceeds with high selectivity and yields the desired boronic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-5-(1-hydroxyethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or an acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Protodeboronation: Common reagents include acids (e.g., HCl) or protic solvents (e.g., water).
Major Products Formed
Scientific Research Applications
(2-Fluoro-5-(1-hydroxyethyl)phenyl)boronic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Medicinal Chemistry: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is used in the development of advanced materials, such as polymers and electronic materials.
Mechanism of Action
The mechanism of action of (2-Fluoro-5-(1-hydroxyethyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl ring and no additional substituents.
2-Furanylboronic Acid: A boronic acid with a furan ring instead of a phenyl ring.
Pinacol Boronic Esters: Boronic acids protected with pinacol groups, used for their stability and ease of handling.
Uniqueness
(2-Fluoro-5-(1-hydroxyethyl)phenyl)boronic acid is unique due to the presence of both a fluoro and a hydroxyethyl group on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable building block in organic synthesis .
Properties
Molecular Formula |
C8H10BFO3 |
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Molecular Weight |
183.97 g/mol |
IUPAC Name |
[2-fluoro-5-(1-hydroxyethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H10BFO3/c1-5(11)6-2-3-8(10)7(4-6)9(12)13/h2-5,11-13H,1H3 |
InChI Key |
PDHLYTKKJSGZHZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(C)O)F)(O)O |
Origin of Product |
United States |
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